molecular formula C12H14F3NO4S B1681536 Sch 25393 CAS No. 73212-54-1

Sch 25393

Cat. No.: B1681536
CAS No.: 73212-54-1
M. Wt: 325.31 g/mol
InChI Key: KPIOOHZQMFRXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sch 25393 is a synthetic compound known for its broad-spectrum antibacterial properties. It is commonly used in veterinary medicine to treat bacterial infections in animals. The compound is structurally related to chloramphenicol and thiamphenicol but has been modified to enhance its efficacy and reduce potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch 25393 typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the molecular structure.

    Hydroxylation: Addition of hydroxyl groups to specific positions on the molecule.

    Sulfonylation: Incorporation of a methylsulfonyl group to enhance the compound’s stability and solubility.

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:

    Batch Processing: Sequential addition of reactants and catalysts in a controlled environment.

    Continuous Flow Processing: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

Sch 25393 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Sch 25393 has several scientific research applications:

    Chemistry: Used as a model compound to study fluorination and sulfonylation reactions.

    Biology: Investigated for its antibacterial properties and mechanisms of action against various pathogens.

    Medicine: Applied in veterinary medicine to treat bacterial infections in livestock and pets.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus halting the growth and replication of bacterial cells. This mechanism is similar to that of chloramphenicol but with enhanced efficacy due to the presence of fluorine and methylsulfonyl groups .

Comparison with Similar Compounds

Similar Compounds

    Chloramphenicol: An older antibiotic with a similar mechanism of action but higher potential for side effects.

    Thiamphenicol: A derivative of chloramphenicol with improved safety profile.

    Florfenicol: Another fluorinated derivative with broad-spectrum antibacterial activity.

Uniqueness

Sch 25393 is unique due to its specific structural modifications, which enhance its antibacterial efficacy and reduce the risk of resistance development. The presence of fluorine atoms and a methylsulfonyl group distinguishes it from other similar compounds, providing better pharmacokinetic properties and a broader spectrum of activity .

Properties

CAS No.

73212-54-1

Molecular Formula

C12H14F3NO4S

Molecular Weight

325.31 g/mol

IUPAC Name

2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H14F3NO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-13)16-12(18)11(14)15/h2-5,9-11,17H,6H2,1H3,(H,16,18)

InChI Key

KPIOOHZQMFRXOY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(F)F)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sch 25393;  Sch25393;  Sch-25393.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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